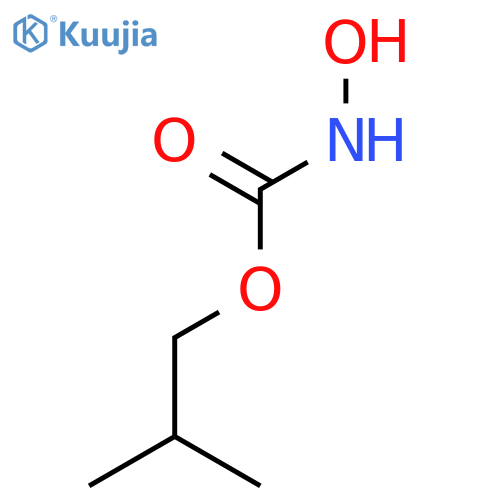Cas no 6092-71-3 (2-methylpropyl hydroxycarbamate)

6092-71-3 structure
商品名:2-methylpropyl hydroxycarbamate
2-methylpropyl hydroxycarbamate 化学的及び物理的性質
名前と識別子
-
- 2-methylpropyl hydroxycarbamate
- carbamic acid, N-hydroxy-, 2-methylpropyl ester
- Isobutyl hydroxycarbamate
- 2-methylpropyl N-hydroxycarbamate
- CCRIS 5073
- Isobutyl N-hydroxycarbamate
- 6092-71-3
- CS-0133203
- 3SUP5KW2WX
- DTXSID20209755
- Carbamic acid, hydroxy-, 2-methylpropyl ester
- BRN 1853978
- SCHEMBL8698130
- CARBAMIC ACID, HYDROXY-, ISOBUTYL ESTER
-
- インチ: InChI=1S/C5H11NO3/c1-4(2)3-9-5(7)6-8/h4,8H,3H2,1-2H3,(H,6,7)
- InChIKey: ITJIAVPHDOKGHM-UHFFFAOYSA-N
- ほほえんだ: CC(C)COC(=O)NO
計算された属性
- せいみつぶんしりょう: 133.07393
- どういたいしつりょう: 133.073893
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 92.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.098
- ふってん: 260°C at 760 mmHg
- フラッシュポイント: 111°C
- 屈折率: 1.441
- PSA: 58.56
2-methylpropyl hydroxycarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203843-1g |
Isobutyl hydroxycarbamate |
6092-71-3 | 98% | 1g |
¥14332.00 | 2024-05-07 | |
| Chemenu | CM540593-1g |
Isobutyl hydroxycarbamate |
6092-71-3 | 95%+ | 1g |
$1470 | 2023-02-02 |
2-methylpropyl hydroxycarbamate 関連文献
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
6092-71-3 (2-methylpropyl hydroxycarbamate) 関連製品
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
